molecular formula C21H18O13 B1661811 3,5-Di-O-galloylshikimic acid CAS No. 95753-52-9

3,5-Di-O-galloylshikimic acid

Cat. No.: B1661811
CAS No.: 95753-52-9
M. Wt: 478.4 g/mol
InChI Key: GASRJYBPBZZTBO-IIDMSEBBSA-N
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Description

3,5-Di-O-galloylshikimic acid is an organic compound known for its relevance in life sciences research. It is a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic compounds in plants. This compound is characterized by the presence of two galloyl groups attached to the shikimic acid backbone, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-galloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. The reaction is carried out under acidic conditions, often using a mixture of ethanol and hydrochloric acid as the solvent and catalyst, respectively. The reaction is conducted at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the maceration of plant materials rich in shikimic acid and gallic acid, followed by extraction and purification using chromatographic techniques. The use of advanced extraction methods, such as supercritical fluid extraction, can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-O-galloylshikimic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the galloyl groups to their corresponding alcohols.

    Substitution: The galloyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

3,5-Di-O-galloylshikimic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-O-galloylshikimic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tri-O-galloylshikimic acid
  • 1,3,4,5-Tetra-O-galloylquinic acid
  • Punicalin
  • Punicalagin

Uniqueness

3,5-Di-O-galloylshikimic acid is unique due to its specific structure, which allows it to exhibit a distinct set of chemical and biological properties. Compared to other similar compounds, it has a balanced combination of antioxidant, anti-inflammatory, and anti-viral activities, making it a versatile compound for various applications .

Properties

IUPAC Name

(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASRJYBPBZZTBO-IIDMSEBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241957
Record name 3,5-Di-O-galloylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-52-9
Record name 3,5-Di-O-galloylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095753529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-O-galloylshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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